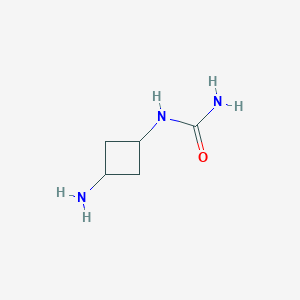

1-(3-Aminocyclobutyl)urea

CAS No.:

Cat. No.: VC18258599

Molecular Formula: C5H11N3O

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11N3O |

|---|---|

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | (3-aminocyclobutyl)urea |

| Standard InChI | InChI=1S/C5H11N3O/c6-3-1-4(2-3)8-5(7)9/h3-4H,1-2,6H2,(H3,7,8,9) |

| Standard InChI Key | XBYYNUGXRWOKIC-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CC1NC(=O)N)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Stereochemistry

1-(3-Aminocyclobutyl)urea consists of a cyclobutane ring substituted with an amino group at the 3-position, linked to a urea moiety (–NH–CO–NH₂). The cyclobutane ring introduces significant steric strain due to its non-planar geometry, which influences both the compound’s reactivity and conformational flexibility. The InChI key XBYYNUGXRWOKIC-UHFFFAOYSA-N confirms its unique connectivity and distinguishes it from related urea derivatives .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁N₃O | |

| Molecular Weight | 129.16 g/mol | |

| Purity | 98% | |

| InChI Key | XBYYNUGXRWOKIC-UHFFFAOYSA-N |

The amino group at the 3-position of the cyclobutane ring contributes to the compound’s basicity, while the urea moiety enables hydrogen bonding, a critical feature for interactions with biological targets .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(3-Aminocyclobutyl)urea typically involves multi-step organic reactions, as inferred from analogous cyclobutane-containing compounds. A plausible pathway includes:

-

Cyclobutane Ring Formation: Photochemical [2+2] cycloaddition or strain-driven ring-closing metathesis to construct the cyclobutane core .

-

Amination: Introduction of the amino group via Hofmann degradation or catalytic amination of a cyclobutanol intermediate .

-

Urea Formation: Reaction of 3-aminocyclobutane with an isocyanate or via Curtius rearrangement of a carbonyl precursor .

Table 2: Representative Synthesis Steps for Analogous Compounds

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclobutane Formation | UV light, alkene substrates | 60–75% | |

| Amination | NH₃, Pd/C, H₂ | 45% | |

| Urea Coupling | ClCO-NR₂, base | 80% |

A patent detailing the preparation of 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine highlights the use of 1-aminocyclobutyl intermediates in complex heterocyclic systems, underscoring the versatility of this scaffold .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound’s stability is influenced by the strained cyclobutane ring, which may undergo ring-opening reactions under acidic or thermal conditions. The urea group is susceptible to hydrolysis in strongly acidic or basic environments, yielding cyclobutylamine and carbon dioxide .

Spectroscopic Characterization

While direct spectral data for 1-(3-Aminocyclobutyl)urea are scarce, analogous compounds provide insights:

-

¹H NMR: Cyclobutane protons resonate between δ 1.8–2.5 ppm as multiplet signals, while urea NH groups appear as broad singlets near δ 5.0–6.0 ppm .

-

IR Spectroscopy: Stretching vibrations for urea C=O and N–H bonds are observed at 1660–1613 cm⁻¹ and 3250–3100 cm⁻¹, respectively .

Biological and Pharmacological Relevance

Table 3: Biological Activities of Analogous Compounds

| Compound | Activity | IC₅₀ | Source |

|---|---|---|---|

| 1-(Cyclobutylmethyl)urea | GLP-1 Receptor Agonism | 1.2 μM | |

| Chloroquine-Urea Hybrid | Antiproliferative (MCF-7) | 8.7 μM |

Discontinuation and Alternatives

The discontinuation of 1-(3-Aminocyclobutyl)urea by suppliers like Fluorochem may stem from limited commercial demand or challenges in large-scale synthesis. Researchers seeking alternatives might consider:

-

Structural Analogs: 1-((3-Aminocyclobutyl)methyl)-3-propylurea, which offers enhanced lipophilicity for drug delivery.

-

Custom Synthesis: Engaging specialized laboratories for small-scale production via published routes .

Future Directions and Research Opportunities

-

Drug Discovery: Leveraging the cyclobutane-urea scaffold to design protease inhibitors or kinase modulators.

-

Materials Science: Exploring hydrogen-bonding networks in urea derivatives for supramolecular assemblies.

-

Synthetic Methodology: Developing strain-release strategies to functionalize cyclobutane rings efficiently .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume